![molecular formula C25H24N2O6S B14954636 N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B14954636.png)
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE likely involves multiple steps, including the formation of the benzodioxole and tetrahydroquinoline moieties, followed by their coupling through appropriate linkers. Typical reaction conditions might include:
Reagents: Various organic solvents, catalysts, and protective groups.
Conditions: Controlled temperature, pressure, and pH to ensure the desired reaction pathway.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve:
Batch or continuous flow reactors: To manage large-scale reactions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids, bases, or transition metals.
Major Products
The products formed would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Catalysis: Potential use as a catalyst or catalyst precursor.
Biology
Biochemical studies: Investigating interactions with enzymes or receptors.
Drug development: Potential therapeutic applications based on its biological activity.
Medicine
Pharmacology: Exploring its effects on biological systems and potential as a drug candidate.
Diagnostics: Use in imaging or as a biomarker.
Industry
Materials science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating their activity.
Enzyme inhibition: Preventing the normal function of enzymes.
Signal transduction pathways: Affecting cellular communication and responses.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE: can be compared with other benzodioxole and tetrahydroquinoline derivatives.
Uniqueness
Structural uniqueness: The specific arrangement of functional groups and linkers.
Biological activity: Unique interactions with biological targets.
Conclusion
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is a compound with potential applications across various scientific fields
Properties
Molecular Formula |
C25H24N2O6S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]acetamide |
InChI |
InChI=1S/C25H24N2O6S/c1-17-13-20(34(29,30)27-12-4-6-18-5-2-3-7-21(18)27)9-11-22(17)31-15-25(28)26-19-8-10-23-24(14-19)33-16-32-23/h2-3,5,7-11,13-14H,4,6,12,15-16H2,1H3,(H,26,28) |
InChI Key |
OARPARUAIQMQLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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